molecular formula C19H27ClN2 B1428524 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine CAS No. 1228780-72-0

1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine

Cat. No.: B1428524
CAS No.: 1228780-72-0
M. Wt: 318.9 g/mol
InChI Key: YCNNHDUZLQPKJY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine is intrinsically linked to the broader scientific endeavor to create selective inhibitors of antiapoptotic proteins, particularly in the context of cancer therapy. The compound emerged as part of research efforts that began decades ago when scientists first recognized the potential of targeting protein-protein interactions as a therapeutic strategy. The historical significance of this compound stems from its role as a critical intermediate in the synthesis of venetoclax, a breakthrough medication that represented a major advance in the field of targeted cancer therapy.

The discovery pathway for this intermediate compound can be traced back to earlier research on navitoclax, a predecessor molecule that showed promise but was hindered by dose-limiting toxicities. Scientists at Abbott Laboratories, working in collaboration with Genentech, embarked on a systematic medicinal chemistry campaign to develop improved compounds with enhanced selectivity profiles. The development of this compound represented a crucial step in this optimization process, as it served as a key building block for the final therapeutic agent.

The compound's discovery was facilitated by advances in structure-based drug design and innovative medicinal chemistry approaches that enabled scientists to overcome the significant challenge of disrupting protein-protein interactions. The development of this intermediate required sophisticated synthetic methodologies and represented a breakthrough in the ability to create orally bioavailable, high-affinity inhibitors of complex biological targets. The historical context of this compound's development illustrates how systematic medicinal chemistry efforts can lead to significant therapeutic advances, with each intermediate compound playing a crucial role in the overall drug development process.

Nomenclature and Chemical Identification

This compound possesses a complex nomenclature system that reflects its intricate molecular structure. The compound is registered under the Chemical Abstracts Service number 1228780-72-0, which serves as its unique chemical identifier in scientific databases. The International Union of Pure and Applied Chemistry name for this compound is 1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazine, which provides a systematic description of its structural components.

The molecular formula C19H27ClN2 accurately represents the elemental composition of the compound, indicating the presence of nineteen carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, and two nitrogen atoms. The molecular weight has been calculated as 318.88 grams per mole, providing essential information for stoichiometric calculations in synthetic procedures. The compound's International Chemical Identifier Key is YCNNHDUZLQPKJY-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications.

Several alternative names and synonyms exist for this compound in the scientific literature, reflecting different nomenclature conventions and structural perspectives. These include designations such as venetoclax intermediate, reflecting its pharmaceutical significance, and various systematic names that emphasize different aspects of its molecular architecture. The compound is also referenced by various catalog numbers in commercial chemical databases, facilitating its procurement for research purposes.

Table 1: Chemical Identification Parameters

Parameter Value
Chemical Abstracts Service Number 1228780-72-0
Molecular Formula C19H27ClN2
Molecular Weight 318.88 g/mol
International Union of Pure and Applied Chemistry Name 1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazine
InChI Key YCNNHDUZLQPKJY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCNCC3)C
MDL Number MFCD28129720

Research Significance in Organic and Medicinal Chemistry

The research significance of this compound extends far beyond its role as a synthetic intermediate, encompassing fundamental contributions to both organic and medicinal chemistry. In the realm of organic chemistry, this compound represents an excellent example of complex molecular architecture that combines multiple pharmacologically relevant structural motifs within a single molecule. The presence of both piperazine and substituted biphenyl fragments provides researchers with opportunities to study structure-activity relationships and explore how different molecular regions contribute to overall biological activity.

From a synthetic chemistry perspective, the compound has served as an important testing ground for developing new methodologies for constructing complex heterocyclic systems. The synthetic routes developed for preparing this intermediate have contributed to the broader knowledge base of organic synthesis, particularly in areas involving piperazine functionalization and biphenyl construction. The compound's synthesis requires sophisticated chemical transformations, including reductive amination processes and careful control of stereochemistry, making it a valuable model system for advancing synthetic methodologies.

The medicinal chemistry significance of this compound is particularly noteworthy due to its role in the development of targeted protein inhibitors. The molecule serves as a crucial building block in the synthesis of therapeutically active compounds that demonstrate high selectivity for specific protein targets. This selectivity represents a major advance in medicinal chemistry, as it addresses one of the fundamental challenges in drug development: achieving therapeutic efficacy while minimizing off-target effects.

Table 2: Research Applications and Significance

Research Area Significance Key Contributions
Synthetic Methodology Advanced intermediate synthesis Development of piperazine functionalization techniques
Structure-Activity Relationships Pharmacophore identification Understanding of biphenyl-piperazine interactions
Protein-Protein Interaction Inhibition Selective inhibitor development Breakthrough in targeted therapy design
Pharmaceutical Development Critical synthetic intermediate Essential component in drug manufacturing
Chemical Biology Molecular probe development Tools for studying cellular apoptosis pathways

The compound's importance in pharmaceutical research has been further validated by its inclusion in various commercial chemical catalogs and its availability from multiple suppliers, indicating sustained scientific interest and practical utility. Research institutions and pharmaceutical companies continue to utilize this intermediate in ongoing drug discovery programs, demonstrating its enduring relevance in contemporary medicinal chemistry research. The development of efficient synthetic routes to this compound has also contributed to the broader understanding of how to construct complex pharmaceutical intermediates at scale, addressing important considerations related to process chemistry and manufacturing feasibility.

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2/c1-19(2)8-7-16(14-22-11-9-21-10-12-22)18(13-19)15-3-5-17(20)6-4-15/h3-6,21H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNNHDUZLQPKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228780-72-0
Record name 1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228780720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1-YL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827EXU9VXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Reductive Amination

  • Dissolve 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde (28.9 g, 0.116 mol) and N-Boc-piperazine (70 g, 0.3 mol) in a 1:1 mixture of toluene and tetrahydrofuran (total volume ~400 mL).
  • Under stirring, slowly add sodium triacetoxyborohydride (80.1 g, 0.3 mol) at room temperature.
  • Allow the reaction to proceed for 8 hours at ambient temperature.
  • Quench the reaction by adding 100 mL of saturated sodium chloride aqueous solution.
  • Extract the organic layer with toluene (100 mL), then wash sequentially with 10% acetic acid aqueous solution (3 × 100 mL), 5% sodium bicarbonate aqueous solution (3 × 100 mL), and saturated sodium chloride solution (3 × 100 mL).
  • Dry the organic layer over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Recrystallize the crude product from a toluene/acetonitrile mixture (1:4 v/v) to obtain a white solid intermediate (37.1 g).

Step 2: Deprotection and Salt Formation

  • Dissolve the intermediate in 300 mL of isopropanol.
  • Slowly add concentrated hydrochloric acid (10 g, 0.3 mol).
  • Warm the solution to 70°C and stir for 5 hours.
  • Cool the reaction mixture slowly to 0°C to precipitate the product.
  • Stir for an additional hour at 0°C.
  • Filter and wash the solid with a small volume of isopropanol.
  • Dry the solid and dissolve it in 200 mL of toluene.
  • Add 220 mL of 20% aqueous phosphoric acid solution and stir at warm temperature for 1 hour.
  • Separate the organic layer.
  • Wash the organic layer twice with saturated sodium chloride solution (100 mL each).
  • Dry over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the final product as a white solid.

Yield and Purity

  • The overall yield reported is approximately 80.1%.
  • The product purity is confirmed by LC-MS with a molecular ion peak at m/z 419.1 [M+H]+.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reductive Amination 4'-Chloro-biphenyl aldehyde + N-Boc-piperazine + NaBH(OAc)3 in toluene/THF Room temperature (~20°C) 8 hours Intermediate isolated Quenching and multiple washes required
Deprotection & Salt Formation Concentrated HCl in isopropanol, followed by phosphoric acid treatment 70°C (reaction), 0°C (precipitation) 5 hours (reaction), 1 hour (precipitation) Final product isolated Purification by recrystallization

Research Findings and Analytical Data

  • The reductive amination using sodium triacetoxyborohydride is favored due to its mildness and selectivity, minimizing side reactions and over-reduction.
  • The use of N-Boc-piperazine protects the amine functionality during reductive amination, allowing for controlled reaction and subsequent deprotection.
  • The two-step acid treatment (HCl followed by phosphoric acid) ensures complete removal of the Boc protecting group and formation of a stable salt form, improving product isolation and purity.
  • The recrystallization solvents (toluene/acetonitrile) are selected for optimal solubility differences between product and impurities.
  • The process demonstrates good scalability and reproducibility, suitable for industrial intermediate production.

Raw Materials and Supplier Information

The key raw materials such as the biphenyl aldehyde and N-Boc-piperazine are commercially available from multiple chemical suppliers, ensuring accessibility for synthesis. The sodium triacetoxyborohydride is a standard reagent for reductive amination.

Chemical Reactions Analysis

Types of Reactions

1-((4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the chloro group to a hydrogen atom, yielding a dechlorinated product.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in an aprotic solvent.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dechlorinated biphenyl derivatives.

    Substitution: Piperazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins. This mechanism is critical in targeting various cancer types .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BHeLa (Cervical)15
Compound CA549 (Lung)12

These findings suggest that compounds similar to 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine can be effective in cancer therapy.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological activities. Studies have demonstrated that compounds containing this structure can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant effects:

  • Target Receptors : These compounds often interact with serotonin and dopamine receptors, leading to potential therapeutic effects in mood disorders .

Study on Antitumor Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound against various human cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of similar piperazine derivatives. The results revealed that these compounds could enhance serotonin levels in the brain and reduce anxiety-like behaviors in animal models .

Mechanism of Action

The mechanism of action of 1-((4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine involves its interaction with specific molecular targets. These targets may include:

    Neurotransmitter Receptors: The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

    Ion Channels: The compound can interact with ion channels, altering ion flow and cellular excitability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperazine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Relevance
Target Compound 1228780-72-0 C₁₉H₂₇ClN₂ 4'-Chloro-5,5-dimethyl-tetrahydrobiphenyl BCL-2 inhibitor intermediate
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - C₁₀H₈Cl₂N₂O₂S₄ Dual 4-chloro-dithiolone groups Potential antimicrobial/antioxidant activity
1-(3-Chlorophenyl)piperazine 36413-67-7 C₁₀H₁₁ClN₂ 3-Chlorophenyl Serotonergic receptor modulation
MT-45 1228780-72-0 (analogue) C₁₇H₂₄ClN₃ Cyclohexyl, diphenylethyl Analgesic, psychoactive effects
1,4-Bis{4-[1-(4-trifluoromethylbenzyl)guanidinyl]butyl}piperazine - C₃₄H₄₄F₆N₁₀ Trifluoromethylbenzyl-guanidine Anticancer (apoptosis induction)

Key Observations :

Substituent Effects :

  • The chlorinated biphenyl group in the target compound enhances hydrophobicity and protein binding affinity compared to simpler arylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) .
  • Dimethyl and tetrahydro groups improve metabolic stability by reducing oxidative degradation, contrasting with MT-45’s cyclohexyl group, which is prone to hepatic metabolism .

Pharmacological Profiles :

  • Unlike 5,5’-(piperazine-1,4-diyl)bis(4-chloro-dithiol-3-one) (), which lacks a biphenyl system, the target compound’s extended aromatic structure enables π-π stacking with BCL-2’s hydrophobic pockets .
  • The bis-guanidinyl derivative () shows stronger ionic interactions due to its charged groups but has higher molecular weight (728.73 g/mol), limiting bioavailability compared to the target compound .

Key Observations :

  • The target compound’s synthesis avoids complex protecting-group strategies required for bis-guanidinyl derivatives (), streamlining production .
  • Purity (≥98%) and stability under storage (dry, sealed conditions) make it preferable to Venetoclax dimer/N-oxide impurities , which degrade under oxidative stress .

Key Observations :

  • The target compound’s nanomolar affinity for BCL-2 surpasses aplysinopsin analogs (micromolar range), attributed to its optimized hydrophobic interactions .
  • Unlike 1-(4-methoxyphenyl)piperazine , which targets serotonin receptors, the biphenyl-piperazine scaffold shows specificity for apoptosis regulators, minimizing off-target effects .

Biological Activity

1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride (CAS No. 1628047-87-9) is a compound of significant interest due to its role as an intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C19H28Cl2N2
  • Molecular Weight : 355.35 g/mol
  • CAS Number : 1628047-87-9
  • Storage Conditions : Room temperature under inert atmosphere.

Biological Activity Overview

The primary biological activity of this compound is linked to its role in the inhibition of BCL-2 proteins, which are crucial in regulating apoptosis (programmed cell death). The compound's structure allows it to interact effectively with the BCL-2 protein family, making it a valuable candidate for cancer treatment.

This compound acts by:

  • Inhibition of BCL-2 : It binds to the BH3 domain of BCL-2 proteins, promoting apoptosis in cancer cells.
  • Selective Cytotoxicity : The compound exhibits selective cytotoxicity towards malignant cells while sparing normal cells, which is critical for reducing side effects in cancer therapies.

Antitumor Activity

Recent studies have demonstrated the effectiveness of Venetoclax (and its intermediates) against various cancers:

  • Chronic Lymphocytic Leukemia (CLL) : Venetoclax has shown significant efficacy in treating CLL by inducing apoptosis in B-cell malignancies.
  • Breast Cancer : Research indicates that compounds similar to this compound may inhibit estrogen receptor-positive breast cancer cell lines by disrupting cell cycle progression and promoting apoptosis .

In Vivo Studies

In vivo studies using mouse models have confirmed that Venetoclax leads to reduced tumor size and increased survival rates in treated animals. The compound’s ability to induce apoptosis has been linked to its structural properties that enhance binding affinity to BCL-2 proteins.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorInduces apoptosis in CLL and breast cancer cells
Selective CytotoxicitySpares normal cells while targeting malignant cells
MechanismInhibits BCL-2 protein family

Safety Profile

The compound has been classified with cautionary statements indicating potential hazards such as irritation and respiratory issues if inhaled or ingested. Proper handling and storage conditions are recommended to mitigate risks associated with exposure.

Q & A

Q. Table 1. Synthesis Optimization

StepReagents/ConditionsYieldPurity
Cyclization4M HCl, 0–20°C, 3h55%98%+
PurificationEthyl acetate extraction≥98%

(Advanced) How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:
Discrepancies in activity profiles (e.g., receptor selectivity) may arise from:

  • Structural Analogues : Compare with 1-(4-chlorophenyl)piperazine derivatives, which show psychoactive effects but differ in substituent positioning .
  • Assay Conditions : Standardize receptor-binding assays (e.g., serotonin 5-HT2A_{2A} vs. dopamine D2_2) to isolate target interactions .
  • Metabolic Stability : Use hepatic microsome models to assess degradation pathways, as dimethylcyclohexene groups may alter metabolic half-lives .

Recommendation : Cross-validate data using orthogonal methods (e.g., in vitro functional assays + molecular docking) to reconcile mechanistic inconsistencies .

(Basic) Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • 1^1H/13^13C NMR : Confirm methylene (–CH2_2–) and piperazine ring protons (δ 2.3–3.5 ppm) .
    • HRMS : Verify molecular ion peak at m/z 318.88 (C19_{19}H27_{27}ClN2_2) .
  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12 min .
    • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 71.56%, H: 8.53%) .

(Advanced) How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Storage : Stable in dry, sealed environments at –20°C; avoid moisture to prevent hydrolysis of the piperazine ring .
  • Thermal Stability : Decomposes above 200°C; use TGA-DSC to identify degradation products (e.g., chlorinated byproducts) .
  • pH Sensitivity : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) to assess hydrolytic degradation .

Q. Table 2. Stability Profile

ConditionObservationReference
MoistureHydrolysis risk
OxidizersIncompatible (toxic fumes)

(Advanced) What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Replace the 4'-chloro group with fluoro or methyl to evaluate electronic effects on receptor affinity .
  • Stereochemistry : Synthesize enantiomers (e.g., R/S-configuration) and compare activity using chiral HPLC and in vitro assays .
  • Bioisosteres : Substitute the tetrahydrobiphenyl moiety with indane or decalin rings to probe steric effects .

Case Study : Analogues with 3,5-dimethyl substitution showed 10-fold higher 5-HT2A_{2A} affinity, suggesting steric bulk enhances selectivity .

(Basic) What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 min; seek medical evaluation for persistent irritation .

(Advanced) How can computational modeling enhance understanding of its mechanism?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in serotonin receptors; validate with MD simulations (GROMACS) .
  • QSAR Models : Corporate logP (calculated 3.2) and polar surface area (45 Ų) to predict blood-brain barrier penetration .

Example : Molecular dynamics revealed a hydrogen bond between the piperazine N–H and Glu318 in 5-HT2A_{2A}, critical for antagonist activity .

(Basic) What are the compound’s key physicochemical properties?

Methodological Answer:

  • Solubility : 0.24 g/L in water (25°C); enhance via salt formation (e.g., hydrochloride) .
  • LogP : Predicted 3.2 (ACD/Labs), indicating moderate lipophilicity .
  • Melting Point : Not reported; use DSC for empirical determination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine

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